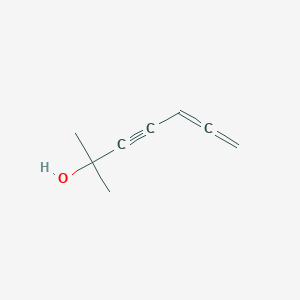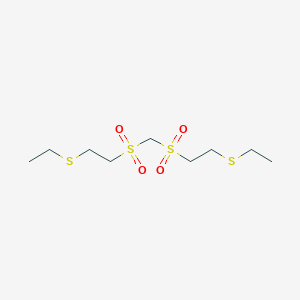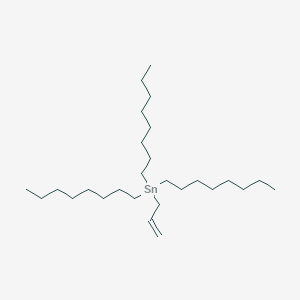![molecular formula C13H15NO3 B14742097 ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate CAS No. 4788-77-6](/img/structure/B14742097.png)
ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate is an organic compound that belongs to the class of benzoate esters This compound is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative, with an enamine functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate typically involves a multi-step process. One common method includes the following steps:
Alkylation: The starting material, 4-aminobenzoic acid, is first alkylated to form ethyl 4-aminobenzoate.
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using continuous-flow synthesis techniques. This approach allows for better control over reaction conditions, higher yields, and improved scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The enamine group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or primary amines can be used under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Various ester or amide derivatives.
Scientific Research Applications
Ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential local anesthetic due to its structural similarity to known anesthetics.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate involves its interaction with specific molecular targets. For instance, as a potential local anesthetic, it may bind to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction . This results in a loss of sensation in the targeted area.
Comparison with Similar Compounds
Ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate can be compared with other similar compounds, such as:
Ethyl 4-aminobenzoate:
Ethyl 4-[(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate: A Schiff base derivative with potential biological activities.
Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methylpyridin-2-yl)diazenyl)benzoate: An azo dye compound with nonlinear optical properties.
Uniqueness
The uniqueness of this compound lies in its enamine functionality, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
4788-77-6 |
|---|---|
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate |
InChI |
InChI=1S/C13H15NO3/c1-3-17-13(16)11-4-6-12(7-5-11)14-9-8-10(2)15/h4-9,14H,3H2,1-2H3/b9-8+ |
InChI Key |
OKHRVOXXMHDKHK-CMDGGOBGSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N/C=C/C(=O)C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC=CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methyl-8-nitro-6,10-dioxaspiro[4.5]decane](/img/structure/B14742015.png)


![Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]-](/img/structure/B14742034.png)





![2-{[(Butylsulfonyl)oxy]methyl}-2-ethylbutyl butane-1-sulfonate](/img/structure/B14742062.png)
![2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethyl N-butylcarbamate](/img/structure/B14742070.png)
![4,4'-[1,4-Phenylenebis(methylene)]dianiline](/img/structure/B14742079.png)
![3-chloro-N-[1-(2,5-dichlorothiophen-3-yl)ethylideneamino]-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B14742090.png)

